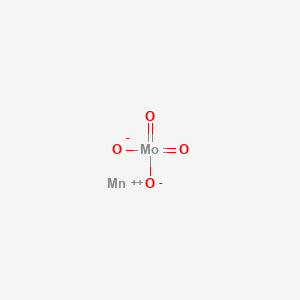

Manganese molybdenum tetraoxide

Description

Properties

CAS No. |

14013-15-1 |

|---|---|

Molecular Formula |

MnMoO |

Molecular Weight |

166.89 g/mol |

IUPAC Name |

manganese;oxomolybdenum |

InChI |

InChI=1S/Mn.Mo.O |

InChI Key |

LWOJVCRSXHGDIJ-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)[O-].[Mn+2] |

Canonical SMILES |

O=[Mo].[Mn] |

Other CAS No. |

14013-15-1 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Fabrication Techniques for Manganese Molybdenum Tetraoxide

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of MnMoO₄ due to their ability to offer excellent control over the size, morphology, and crystallinity of the resulting particles at relatively low temperatures. These techniques involve the precipitation of the desired compound from a solution containing its constituent ions.

Hydrothermal Synthesis Protocols

Hydrothermal synthesis is a versatile method that utilizes aqueous solvents at elevated temperatures and pressures to facilitate the dissolution and recrystallization of materials. This technique is particularly effective for producing well-defined crystalline structures of MnMoO₄.

In a typical hydrothermal process, soluble salts of manganese and molybdenum are dissolved in water or a mixed solvent system within a sealed autoclave. The reaction is then carried out at a specific temperature for a set duration. The morphology and crystal phase of the resulting MnMoO₄ can be tuned by adjusting parameters such as precursor concentration, pH, temperature, and reaction time. For instance, rod-like MnMoO₄ materials with a high concentration of oxygen vacancies have been successfully synthesized using a hydrothermal method followed by low-temperature calcination. mdpi.com The synergistic effect between manganese and molybdenum, coupled with the presence of these oxygen vacancies, has been shown to enhance the material's catalytic activity. mdpi.com Research has also demonstrated the synthesis of MnMoO₄ nanostructures with controlled characteristics via a simple hydrothermal technique, highlighting its potential for creating materials with outstanding electrochemical properties. researchgate.net

| Parameter | Value/Condition | Resulting Material | Reference |

| Precursors | Manganese and Molybdenum salts | Oxygen vacancy-rich MnMoO₄ rods | mdpi.com |

| Method | Hydrothermal followed by calcination | High concentration of oxygen vacancies | mdpi.com |

| Key Finding | Synergistic effect between Mn and Mo enhances catalytic activity. | mdpi.com | |

| Method | Simple hydrothermal technique | MnMoO₄ nanostructures | researchgate.net |

Co-precipitation Methods

Co-precipitation is a straightforward and scalable method for synthesizing MnMoO₄, involving the simultaneous precipitation of manganese and molybdate (B1676688) ions from a solution. This technique is often favored for its simplicity and cost-effectiveness.

The process typically involves mixing aqueous solutions of a manganese salt, such as manganese chloride tetrahydrate, and a molybdate salt, like sodium molybdate dihydrate. ubc.ca A precipitating agent, often a base like sodium hydroxide (B78521), is then added to adjust the pH and induce the formation of the MnMoO₄ precipitate. ubc.ca The resulting solid is subsequently filtered, washed, and dried. Calcination at elevated temperatures (e.g., 500 °C) is often performed to obtain the desired crystalline phase, such as the monoclinic α-MnMoO₄. ubc.ca The use of surfactants, like polyethylene (B3416737) glycol (PEG), can aid in controlling the morphology, leading to the formation of uniform nanorods. iaea.orgubc.ca This method has been shown to produce nanostructured MnMoO₄ with high purity and good electrochemical performance. mdpi.com

| Parameter | Precursors | Precipitating Agent | Surfactant | Calcination Temperature | Resulting Morphology | Reference |

| Example 1 | Manganese chloride tetrahydrate, Sodium molybdate dihydrate | Sodium hydroxide | None | 500 °C | α-MnMoO₄ nanorods | ubc.ca |

| Example 2 | Not specified | Not specified | Polyethylene glycol (PEG) | Not specified | Uniform nanorods | iaea.orgubc.ca |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods for producing MnMoO₄. This technique utilizes microwave irradiation to achieve uniform and fast heating of the reaction mixture, leading to significantly reduced reaction times.

In a typical microwave-assisted hydrothermal synthesis, the precursor solution is placed in a microwave-transparent vessel and subjected to microwave radiation at a specific power and for a short duration. researchgate.net This rapid heating promotes the nucleation and growth of MnMoO₄ crystals. The method allows for excellent control over the morphology of the resulting nanomaterials. For example, flower-like MnMoO₄ nanostructures and α-MnMoO₄ nanorods have been successfully synthesized using this approach. ubc.caresearchgate.net The reaction parameters, including pH, solvent, microwave power, and irradiation time, can be finely tuned to obtain desired nanostructures. researchgate.net The resulting materials have shown high specific capacitance and good cycling stability, making them promising for energy storage applications. researchgate.net

| Parameter | Precursors | Solvent | pH | Microwave Power | Irradiation Time | Resulting Morphology | Reference |

| Example 1 | Mn(CH₃CO₂)₂·(H₂O), Ammonium molybdate | Polyethylene glycol | 11 | 750 W | 7 min | Flower-like nanostructures | researchgate.net |

| Example 2 | Manganese chloride tetrahydrate, Sodium molybdate dihydrate | Water | 7 | Not specified | Not specified | α-MnMoO₄ nanorods | ubc.ca |

Green Chemistry Routes Utilizing Biological Extracts

In recent years, green synthesis approaches have gained traction as environmentally benign methods for producing nanomaterials. These routes utilize biological extracts, such as those from plants, which contain biomolecules that can act as reducing and capping agents, eliminating the need for harsh chemicals.

For the synthesis of MnMoO₄ nanoparticles, extracts from plants like Camellia sinensis (green tea) have been employed. The flavonoids and polyphenols present in the extract facilitate the reduction of the metal precursors and stabilize the newly formed nanoparticles. This green hydrothermal method promotes environmental sustainability and has been shown to produce mesoporous MnMoO₄ nanoparticles with a monoclinic crystal structure. The resulting materials exhibit good charge transport properties, suggesting their potential in energy storage applications. Similarly, extracts from Aloe vera have been used as stabilizing and reducing agents in the green hydrothermal synthesis of manganese molybdate nanoparticles, yielding a product with a notable absorption peak suitable for photocatalytic applications. researchgate.net

| Biological Extract | Role of Extract | Synthesis Method | Resulting Material | Key Finding | Reference |

| Camellia sinensis (Green Tea) | Reducing and stabilizing agent | Green hydrothermal | Mesoporous MnMoO₄ nanoparticles | Good charge transport properties | |

| Aloe vera | Stabilizing and reducing agent | Green hydrothermal | MnMoO₄ nanoparticles | Efficient light absorption for energy conversion | researchgate.net |

Solid-State and Other Fabrication Techniques

Beyond solution-based approaches, other fabrication techniques are utilized to produce MnMoO₄, particularly in the form of thin films, which are essential for various electronic and electrochemical devices.

Electrophoretic Deposition for Thin Film Fabrication

Electrophoretic deposition (EPD) is a versatile and cost-effective technique for fabricating thin films of ceramic materials on a conductive substrate. The process involves the movement and deposition of charged particles from a colloidal suspension under the influence of an electric field.

While specific literature on the electrophoretic deposition of MnMoO₄ is limited, the general procedure can be inferred from the successful deposition of similar manganese-based oxides. The process would begin with the synthesis of MnMoO₄ nanoparticles via a method like co-precipitation. These nanoparticles would then be dispersed in a suitable solvent, such as ethanol (B145695), along with a dispersing agent like iodine, to form a stable suspension. The substrate to be coated would act as one electrode, and a counter-electrode would be placed at a fixed distance in the suspension. By applying a DC voltage, the charged MnMoO₄ particles would migrate and deposit onto the substrate, forming a thin film. The thickness and uniformity of the film can be controlled by adjusting the deposition time and voltage. Subsequent heat treatment (sintering) may be required to enhance the density and adhesion of the coating. researchgate.net This technique offers the potential to create uniform and well-adhered MnMoO₄ thin films for various applications.

| Suspension Component | Function | Deposition Parameter | Typical Range | Reference |

| Mn₃O₄ nanoparticles | Material to be deposited | Current Density | 1 mA cm⁻² | |

| Ethanol | Solvent | Deposition Time | 10 s | |

| Iodine | Dispersing agent | Voltage | 30-50 V | researchgate.net |

High-Temperature and High-Pressure Synthesis Strategies

The synthesis of manganese molybdenum tetraoxide and related compounds under conditions of high temperature and pressure allows for the formation of unique crystalline phases that may not be accessible under ambient conditions. These methods can drive reactions between precursor materials, typically metal oxides, to form densely packed structures with distinct properties.

High-Temperature Solid-State Reaction: This conventional method involves the mechanical mixing of precursor powders, such as manganese oxide (MnO) or manganese carbonate (MnCO₃) and molybdenum trioxide (MoO₃), followed by heating at elevated temperatures for extended periods. The high thermal energy facilitates the diffusion of ions and the chemical reaction to form the desired MnMoO₄ product. Post-synthesis annealing or calcination is a critical high-temperature step used to enhance crystallinity and achieve phase purity. For instance, precursors like hydrated MnMoO₄ (MnMoO₄·xH₂O), often produced via co-precipitation or hydrothermal methods, are calcined at temperatures around 500 °C to yield the pure monoclinic α-MnMoO₄ phase. nih.govrsc.org Some processes may even utilize calcination temperatures as high as 900 °C to achieve the final product. rsc.org

High-Pressure/High-Temperature (HP/HT) Synthesis: The application of high pressure, often in the gigapascal (GPa) range, alongside high temperatures, is a powerful technique for creating novel polymorphs. For the MnMoO₄ system, different phases can be obtained by tuning these parameters. For example, the β-polymorph of MnMoO₄ can be synthesized from MoO₃ and MnO precursors at a pressure of 6 GPa and a temperature of 900 °C. nih.gov This demonstrates how extreme conditions can stabilize crystal structures that are different from the more common α-phase, which is typically formed at ambient pressure. nih.gov

Thermal Decomposition Pathways

Thermal decomposition is a synthesis route where a precursor compound, containing all the necessary elements in a single substance, is heated until it breaks down to form the desired product. This method can offer excellent control over the stoichiometry and phase of the final material.

The synthesis of MnMoO₄ via thermal decomposition typically involves the preparation of a hydrated precursor, such as MnMoO₄·xH₂O, which is then subjected to a controlled heating schedule. nih.gov This precursor is often formed through methods like co-precipitation, where aqueous solutions of manganese and molybdate salts are mixed. nih.gov During the subsequent heat treatment (calcination), the precursor undergoes decomposition; specifically, it loses its water of hydration and its structure rearranges to form the anhydrous, crystalline α-MnMoO₄. nih.gov

Thermogravimetric analysis (TGA) is used to study the stability and decomposition behavior of materials. For MnMoO₄ nanorods, TGA studies have indicated their thermal stability, with significant decomposition or phase transitions occurring at very high temperatures. uta.cl While thermal decomposition is more commonly applied to produce simple oxides like Mn₃O₄ from complex precursors, the underlying principle of using heat to transform a precursor into a final crystalline oxide is fundamental to many MnMoO₄ synthesis routines, especially in the calcination step. researchgate.net

| Precursor Type | Decomposition/Calcination Temperature | Resulting Product | Reference |

| Hydrated MnMoO₄ (from co-precipitation) | 500 °C for 3 hours | α-MnMoO₄ nanorods | nih.gov |

| Hydrated MnMoO₄ (from microwave hydrothermal) | 500 °C for 3 hours | α-MnMoO₄ nanorods | nih.gov |

| Hydrated MnMoO₄ | 900 °C for 2 hours | Crystalline MnMoO₄ | rsc.org |

Control over Morphological Architectures (e.g., Nanorods, Nanoflowers, Nanosheets, Nanolayers)

Controlling the morphology of MnMoO₄ at the nanoscale is crucial for tailoring its physical and chemical properties. Different architectures provide varying surface areas, electronic properties, and ion diffusion pathways. Hydrothermal and microwave-assisted methods are particularly effective for achieving this control.

Nanorods: One-dimensional (1D) nanorods are a commonly synthesized morphology for MnMoO₄. The co-precipitation method, followed by calcination at 500 °C, is a facile route to produce α-MnMoO₄ nanorods. nih.gov A more advanced technique is the microwave-assisted hydrothermal method, which allows for rapid and uniform heating, leading to the formation of well-defined α-MnMoO₄ nanorods with diameters of approximately 200 nm and lengths of about 1.6 μm. rsc.org The duration of microwave irradiation has been identified as a key parameter to alter surface morphology, enabling the synthesis of ultra-small nanorod structures.

Nanoflowers: Flower-like hierarchical structures are complex, three-dimensional (3D) architectures composed of interconnected nanosheets or nanorods. These structures are of great interest due to their high surface area. Microwave-assisted synthesis has proven successful in creating MnMoO₄ nanoflowers. By carefully manipulating reaction parameters such as the type of solvent, pH, microwave power, and irradiation time, researchers can guide the self-assembly of nanocrystals into these intricate floral shapes.

Nanosheets and Nanolayers: Two-dimensional (2D) nanosheets or nanolayers offer a high surface-to-volume ratio and short diffusion paths for ions, making them ideal for surface-sensitive applications. The hydrothermal method is frequently used to grow MnMoO₄ nanosheets directly onto conductive substrates like nickel foam. This direct growth ensures good electrical contact. Further modifications, such as secondary hydrothermal treatments in the presence of sulfur or phosphorus sources, can be used to dope (B7801613) the nanosheets and create more defects like oxygen vacancies, which can enhance electrochemical performance. Surfactant-assisted hydrothermal synthesis, using agents like CTAB or PVA, can also effectively guide the growth of specific morphologies, including nanoflakes and nanosheets. rsc.org

Interactive Data Table: Synthesis of MnMoO₄ Morphologies

This table summarizes various methods for synthesizing different morphological architectures of Manganese Molybdenum Tetraoxide.

| Morphology | Synthesis Method | Precursors | Key Parameters | Dimensions | Reference |

|---|---|---|---|---|---|

| Nanorods | Co-precipitation & Calcination | MnCl₂·4H₂O, Na₂MoO₄·2H₂O | Calcination at 500°C | ~33 nm crystal size | |

| Nanorods | Microwave Hydrothermal | MnCl₂·4H₂O, Na₂MoO₄·2H₂O | 180°C for 15 min, then 500°C calcination | ~200 nm diameter, ~1.6 µm length | nih.govrsc.org |

| Nanoflowers | Microwave-Assisted | Mn(CH₃CO₂)₂·(H₂O), (NH₄)₆Mo₇O₂₄ | Controlled pH, power, time | Flower-like structures | |

| Nanosheets | Hydrothermal | Manganese Chloride, Sodium Molybdate | Grown on Nickel Foam | N/A |

| Nanosheets (P-doped) | Hydrothermal & Gas-Solid Reaction | MnMoO₄·H₂O nanosheets, Sodium Hypophosphite | Phosphorylation temperature and time | N/A | |

Crystalline Structure and Polymorphism Investigations of Manganese Molybdenum Tetraoxide

Fundamental Crystalline Phases: Alpha (α), Beta (β), and Omega (ω) Polymorphsglobalsino.com

Manganese molybdenum tetraoxide can exist in at least three distinct crystalline forms, or polymorphs, denoted as alpha (α), beta (β), and omega (ω). nih.gov The α-polymorph is the most stable and commonly investigated phase under ambient conditions. nih.gov The β-phase is typically synthesized under high pressure and temperature and can transform into the α-phase upon heating. nih.gov The ω-phase is another polymorph that can be obtained through specific synthesis conditions. nih.gov The transitions between these phases are influenced by factors such as pressure and temperature, involving modifications in the coordination environments of the manganese (Mn) and molybdenum (Mo) atoms. nih.gov

Monoclinic Crystal Structure (e.g., C2/m Space Group for α-MnMoO₄)nih.govglobalsino.comresearchgate.netmaterialsproject.org

The most stable polymorph, α-MnMoO₄, crystallizes in the monoclinic system. researchgate.netrsc.org Extensive research has identified its space group as C2/m. nih.govmaterialsproject.org This space group assignment is crucial as it defines the symmetry elements present in the crystal, which include a two-fold rotation axis and a mirror plane. globalsino.com The determination of the space group is a fundamental step in fully characterizing the crystal structure, providing the framework for understanding the arrangement of atoms within the unit cell.

Lattice Parameter Determination and Refinementmaterialsproject.orgmdpi.com

The precise dimensions of the unit cell of α-MnMoO₄ have been determined through techniques like X-ray diffraction. The lattice parameters for the monoclinic C2/m structure are the lengths of the three axes (a, b, c) and the angle β between the a and c axes. These parameters are essential for a complete description of the crystal structure. Refinement of these parameters is a standard procedure in crystallographic studies to obtain the most accurate values from experimental data.

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (º) | **Volume (ų) ** | Reference |

| α-MnMoO₄ | C2/m | 10.646 | 9.567 | 7.275 | 107.054 | 708.56 | nih.gov |

| β-MnMoO₄ | P2/c | 9.771 | 5.867 | 5.094 | 95.823 | 290.35 | nih.gov |

| ω-MnMoO₄ | C2/m | 9.692 | 9.172 | 7.279 | 108.973 | 611.13 | nih.gov |

| α-MnMoO₄ | C2/m | 7.214 | 7.214 | 7.283 | 78.066 | 362.21 | materialsproject.org |

Table 1: Experimentally determined and calculated lattice parameters for the different polymorphs of MnMoO₄. Note that the values from different sources may vary slightly due to different experimental or computational conditions.

Structural Characterization Techniques

A variety of sophisticated analytical techniques are employed to investigate the crystalline structure and microstructure of manganese molybdenum tetraoxide. These methods provide complementary information, allowing for a comprehensive understanding of the material at different length scales.

X-ray Diffraction (XRD) Analysisnih.govresearchgate.netmaterialsproject.orgmdpi.comsemanticscholar.orgrsc.orgresearchgate.netmdpi.com

X-ray diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials like MnMoO₄. researchgate.netsemanticscholar.orgrsc.org By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, researchers can identify the crystalline phases present in a sample. semanticscholar.org The positions and intensities of the diffraction peaks are unique to each polymorph (α, β, and ω), allowing for their unambiguous identification. researchgate.net XRD is also used to determine the crystal system, space group, and lattice parameters of the material. rsc.orgresearchgate.net Furthermore, the width of the diffraction peaks can provide information about the crystallite size and strain within the material, often calculated using the Scherrer equation. semanticscholar.org

Electron Microscopy (SEM, TEM, HR-TEM) for Microstructural Elucidationnih.govresearchgate.netmaterialsproject.orgmdpi.comsemanticscholar.orgrsc.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net

Electron microscopy techniques are indispensable for visualizing the microstructure of manganese molybdenum tetraoxide at high magnifications.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a critical non-invasive technique for obtaining detailed information about the chemical composition and molecular arrangement of a material, providing a unique "vibrational fingerprint". nih.gov This method detects modifications in the conformation and constitution of molecules by analyzing how photons interact with the material's vibrational modes. nih.gov In the study of manganese molybdenum tetraoxide (MnMoO₄), Raman spectroscopy allows for the identification of its characteristic phonon modes, which are essential for confirming the crystalline phase and understanding its structural properties.

Research on polycrystalline MnMoO₄ in the monoclinic phase has successfully identified and assigned numerous Raman-active bands. researchgate.net For the C2/m polymorph, group-theoretical calculations predict 36 possible Raman-active modes, and experimental analyses have evidenced 33 of these bands. researchgate.net For MnMoO₄ nanoparticles, specific Raman peaks have been consistently identified as characteristic bands for the material. researchgate.net Lattice dynamic calculations, based on a rigid ion model, have shown good agreement with experimental data, reinforcing the assignment of these vibrational modes. researchgate.net

The primary vibrational modes observed in the Raman spectra of MnMoO₄ are associated with the internal vibrations of the molybdate (B1676688) (MoO₄) tetrahedral groups and the vibrations of the Mn-O bonds. Key observed Raman peaks for MnMoO₄ nanoparticles are detailed in the table below.

| Raman Peak (cm⁻¹) | Assignment | Reference |

| 351 | Characteristic band for MnMoO₄ nanoparticles | researchgate.net |

| 823 | Characteristic band for MnMoO₄ nanoparticles | researchgate.net |

| 886 | Characteristic band for MnMoO₄ nanoparticles | researchgate.net |

| 932 | Characteristic band for MnMoO₄ nanoparticles | researchgate.net |

These distinct peaks form a unique spectral signature, allowing for the precise identification and structural characterization of manganese molybdenum tetraoxide.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule's structure. The analysis of the FTIR spectrum for manganese molybdenum tetraoxide (MnMoO₄) reveals absorption bands that are characteristic of the vibrations of its constituent molecular groups, primarily the tetrahedral MoO₄ units.

Studies have identified several major infrared peaks that can be designated as the characteristic bands of these tetrahedral MoO₄ groups in MnMoO₄ nanoparticles. researchgate.net The vibrations correspond to the stretching and bending modes of the Mo-O bonds within the molybdate anion. For instance, peaks observed around 928 cm⁻¹ are attributed to the Mo-O bond, while those near 869 cm⁻¹ are associated with Mo-O-Mo linkages. researchgate.net In hydrated forms of the compound, such as MnMoO₄·H₂O, a shift in the wavenumber for the Mo-O-Mo bending vibrations to around 893 cm⁻¹ has been noted, indicating the influence of the water molecule on the structure. researchgate.net

The key FTIR absorption bands and their corresponding molecular group assignments for MnMoO₄ are summarized below.

| FTIR Peak (cm⁻¹) | Molecular Group Assignment | Reference |

| 725 | Characteristic band of tetrahedral MoO₄ group | researchgate.net |

| 800 | Characteristic band of tetrahedral MoO₄ group | researchgate.net |

| 867 | Characteristic band of tetrahedral MoO₄ group | researchgate.net |

| 869 | Mo-O-Mo vibration | researchgate.net |

| 928 | Mo-O bond vibration | researchgate.net |

| 946 | Characteristic band of tetrahedral MoO₄ group | researchgate.net |

These spectral data are crucial for confirming the chemical bond structure of α-MnMoO₄ and distinguishing between its different forms, such as anhydrous and hydrated states. researchgate.netresearchgate.net

Crystal Cell Parameters and Volume Change Dynamics

Manganese molybdenum tetraoxide (MnMoO₄) exhibits polymorphism, meaning it can exist in different crystalline structures. The most stable and commonly investigated form at ambient conditions is the α-polymorph, which crystallizes in a monoclinic system with a C2/m space group. nih.govresearchgate.net In this structure, Mn atoms occupy octahedral sites while Mo atoms are in tetrahedral coordination. researchgate.net Another polymorph, the β-phase, has a wolframite-type structure with a P2/c space group where both Mn and Mo atoms are in octahedral sites. nih.gov A third, less-studied polymorph, the ω-phase, is isostructural with CoMoO₄ and has a distorted C2/m space group. nih.gov

The crystal cell parameters for the most stable α-MnMoO₄ polymorph have been determined through computational modeling using density functional theory.

Crystal Cell Parameters for α-MnMoO₄ (monoclinic, C2/m)

The dynamics of volume and structural changes in MnMoO₄ are evident in the phase transitions that occur under pressure. nih.gov These transitions are justified by modifications in the coordination and distortion of the [MnOx] and [MoOx] clusters. nih.gov The least stable polymorph is the β-phase, which is characterized by highly distorted six-fold Mn and Mo clusters. nih.gov As pressure is applied, a phase transition can occur, leading to the ω-polymorph, which has higher stability and features [MnO₆] and [MoO₆] clusters with significantly increased distortion. nih.gov Further application of pressure on the ω-phase can induce a transition to the most stable α-polymorph. nih.gov This final structure is formed by low-distorted [MnO₆] and [MnO₄] clusters. nih.gov These findings suggest that the driving force for these under-pressure phase transitions is the reduction of distortion in the Mn and Mo clusters, leading to more stable structures. nih.gov

Table of Mentioned Compounds

Advanced Electronic Structure Theory and Characterization of Manganese Molybdenum Tetraoxide

Electronic Band Structure Calculations

The electronic properties of manganese molybdenum tetraoxide (MnMoO₄) are fundamentally determined by its electronic band structure. Theoretical investigations using Density Functional Theory (DFT) have been crucial in elucidating these properties for its various polymorphs. nih.gov MnMoO₄ is recognized as an environmentally friendly semiconductor material, and its electronic behavior is a key factor in its application in technological devices like supercapacitors. nih.govaps.org

DFT calculations have been performed for the α, β, and ω polymorphs of MnMoO₄. nih.gov The α-polymorph is the most stable phase at room conditions. nih.gov The electronic properties for all polymorphs have been analyzed through band structures (BS) and density of states (DOS) projections, with a focus on the bandgap region. nih.gov For the α and ω phases, the band structures are typically calculated along the high-symmetry points of the Brillouin zone, such as G (0.0 0.0 0.0), B (0.5 0.0 0.0), LD (0.0 0.5 0.0), V (0.5 0.5 0.0), and A (0.0 0.0 0.5). nih.gov

The band structure of the β-polymorph shows a significant difference, with an increased energy difference between the energy levels of the valence band and a similar increase in the spacing of energy levels for the conduction band. nih.gov The energy levels in β-MnMoO₄ are also strongly dependent on the high-symmetry points of the Brillouin zone. nih.gov In contrast, the features of the band structure for the ω polymorph are very similar to those calculated for α-MnMoO₄. nih.gov

Calculations have shown that pristine MnMoO₄ has a band gap of 1.095 eV. rsc.org This semiconductor bandgap is a characteristic feature of all MnMoO₄ phases, which are also G-type antiferromagnetic materials. nih.gov The introduction of defects, such as oxygen vacancies, can significantly alter the band structure. For instance, MnMoO₄ with oxygen vacancies (MnMoO₄-OV) exhibits a substantially lower energy band gap of 0.642 eV. rsc.org This modification of the band gap is a critical aspect of tuning the material's electronic and electrochemical properties.

Calculated Band Gap Energies for MnMoO₄

| Compound | Band Gap (eV) | Source |

|---|---|---|

| Pristine MnMoO₄ | 1.095 | rsc.org |

| MnMoO₄ with Oxygen Vacancies (MnMoO₄-OV) | 0.642 | rsc.org |

Density of States (DOS) Analysis

Density of States (DOS) analysis provides deeper insight into the electronic structure by detailing the distribution of electronic states at different energy levels. For MnMoO₄, DOS projections are used to understand the contribution of each atomic species to the valence and conduction bands. nih.gov

Studies on the different polymorphs show that the electronic properties can be thoroughly discussed through DOS projections. nih.gov In the case of α-MnMoO₄ surfaces, the total DOS projections have been investigated to understand their electronic characteristics. cdmf.org.br The introduction of oxygen vacancies has a profound effect on the DOS. For example, MnMoO₄-OV displays a greater distribution of electron states at the Fermi energy level compared to pristine MnMoO₄. rsc.org This increased density of states near the Fermi level is indicative of enhanced electronic conductivity. rsc.org A similar phenomenon is observed in the related compound NiMoO₄, where the introduction of oxygen vacancies leads to a higher distribution of state density near the Fermi energy level, suggesting a transition towards more metallic properties. frontiersin.org

Orbital Contributions to Valence and Conduction Bands (e.g., Mn 3d, Mo 4d, O 2p states)

The valence band (VB) and conduction band (CB) of MnMoO₄ are primarily formed by the orbitals of its constituent elements: manganese, molybdenum, and oxygen. The analysis of partial density of states (PDOS) reveals the specific contributions of each orbital.

For α-MnMoO₄ surfaces, it has been determined that:

O 2p states : Oxygen atoms provide a relevant contribution to both the valence band and the conduction band. cdmf.org.br

Mn 3d states : Manganese species contribute significantly to the formation of both the VB and CB. cdmf.org.br

In analogous systems like NiMoO₄, the electronic states near the Fermi level are mainly composed of Ni 3d and Mo 3d orbitals. frontiersin.orgfrontiersin.org When oxygen vacancies are present, there is an increased localization of electrons in the Ni 3d and Mo 3d states near the Fermi level. frontiersin.orgfrontiersin.org This localization contributes to a higher concentration of charge carriers. frontiersin.orgfrontiersin.org For manganese oxides in general, the top of the valence band is a hybrid of Mn 3d and O 2p states. aps.org

Fermi Level Position and Semiconductor Behavior

The position of the Fermi level (E_F) within the band structure determines the semiconductor behavior of a material. wikipedia.org In an intrinsic semiconductor, the Fermi level lies in the middle of the band gap. csjmu.ac.in In an extrinsic semiconductor, its position is shifted closer to either the conduction band (n-type) or the valence band (p-type). csjmu.ac.in

MnMoO₄ is a semiconductor, and its type can be predicted from the Fermi distribution. nih.gov Theoretical calculations for α-MnMoO₄ surfaces, which take into account the influence of temperature on the concentration of holes and electrons, suggest an n-type conductivity for the bulk material and for several of its surfaces. cdmf.org.br This indicates that electrons are the predominant charge carriers responsible for the conduction process in these cases. cdmf.org.br

The introduction of oxygen vacancies significantly impacts the electronic structure and, consequently, the Fermi level. The reduction of the band gap in MnMoO₄-OV from 1.095 eV to 0.642 eV and the increased density of states at the Fermi level point to a modification of its semiconductor properties, leading to enhanced conductivity. rsc.org In materials with impurity-induced states within the band gap, the Fermi energy can become pinned, suggesting a predominant p-type or n-type behavior. arxiv.org

Charge Carrier Features and Transport Mechanisms

The transport of charge carriers—electrons and holes—is fundamental to the electronic applications of MnMoO₄. The conduction process in semiconductors is primarily controlled by the predominant charge carrier. cdmf.org.br

In semiconductors, charge transport can occur through different mechanisms. In highly ordered crystalline materials, it is often described by band-like transport. However, in materials with a degree of disorder, such as those with vacancies or in polymeric form, charge carriers typically move via a hopping mechanism between localized states. patsnap.com For MnMoO₄, particularly when modified with defects, understanding the interplay between carrier density and mobility is essential for optimizing its performance. rsc.org

Role of Oxygen Vacancies in Electronic Modification

Oxygen vacancies act as defects in the crystal structure of MnMoO₄ and play a critical role in modifying its electronic properties. rsc.orgcdmf.org.br Defect engineering, particularly the introduction of oxygen vacancies, is a common strategy to modulate the electronic properties, tune the bandgap, and optimize the electrical conductivity of transition metal oxides. frontiersin.orgfrontiersin.org

The presence of oxygen vacancies in MnMoO₄ leads to a significant reduction in its band gap, as evidenced by the decrease from 1.095 eV in the pristine material to 0.642 eV in MnMoO₄-OV. rsc.org This narrowed band gap facilitates easier electron excitation and transport. Furthermore, these vacancies increase the density of electronic states near the Fermi level, which enhances electrical conductivity. rsc.org This modification strengthens the redox reactivity of the material, making it more suitable for electrochemical applications. rsc.org

On the surfaces of α-MnMoO₄, oxygen vacancies neighboring Mn and Mo sites can lead to the formation of flat bands in the band structure. cdmf.org.br These flat bands, composed of Mn states in the valence band and O states in the conduction band, are a direct consequence of the defects. cdmf.org.br The creation of oxygen vacancies can also be achieved through doping; for example, substituting a small amount of oxygen with sulfur in MnMoO₄ has been shown to create a high concentration of oxygen vacancies, which in turn increases charge storage and electrical conductivity. nih.gov

Studies on the similar compound NiMoO₄ further corroborate the role of oxygen vacancies. First-principles calculations show that introducing oxygen vacancies can transform the material from having semiconductive properties to exhibiting metallic properties, thereby improving its conductivity. frontiersin.orgfrontiersin.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) states of the elements within a material. iaea.org For MnMoO₄, XPS is essential for confirming the presence of manganese, molybdenum, and oxygen and for identifying their respective valence states. nih.govresearchgate.net

An XPS survey scan of MnMoO₄ nanotubes confirms the presence of Mn, Mo, and O. researchgate.net High-resolution scans of the specific orbital regions provide detailed information about the chemical states:

Manganese (Mn) : The Mn 2p region exhibits spin-orbit splitting into Mn 2p₃/₂ and Mn 2p₁/₂ peaks. The binding energies and the shape of these peaks, including the presence of satellite features, can be used to identify the oxidation state of manganese. thermofisher.com For instance, MnO (Mn²⁺) has a characteristic satellite feature that is absent in Mn₂O₃ (Mn³⁺) and MnO₂ (Mn⁴⁺). thermofisher.com Additionally, the multiplet splitting of the Mn 3s peak is a reliable indicator of the Mn oxidation state; the energy separation (ΔE) between the two multiplet components is diagnostic, with values around 6.0 eV for Mn²⁺, ≥ 5.3 eV for Mn³⁺, and 4.7 eV for Mn⁴⁺. thermofisher.com

Molybdenum (Mo) : The Mo 3d spectrum also shows a doublet, Mo 3d₅/₂ and Mo 3d₃/₂, due to spin-orbit coupling. The binding energies of these peaks are characteristic of the molybdenum oxidation state. For molybdenum oxides, the Mo 3d peaks are symmetric. thermofisher.com

Oxygen (O) : The O 1s spectrum can often be deconvoluted into multiple components, representing oxygen in the metal-oxide lattice and potentially in other forms like surface hydroxyl groups or adsorbed water.

Representative XPS Binding Energies for MnMoO₄ Components

| Element | Orbital | Oxidation State | Key Features / Binding Energy (eV) | Source |

|---|---|---|---|---|

| Manganese (Mn) | Mn 2p₃/₂ | Mn²⁺ (in MnO) | ~647 (Satellite feature) | thermofisher.com |

| Mn 3s | Mn²⁺ (in MnO) | Splitting (ΔE) ~6.0 eV | thermofisher.com | |

| Mn⁴⁺ (in MnO₂) | Splitting (ΔE) ~4.7 eV | thermofisher.com | ||

| Molybdenum (Mo) | Mo 3d | Mo⁶⁺ (in oxides) | Symmetric peaks | thermofisher.com |

| Oxygen (O) | O 1s | Lattice Oxygen | Component peak corresponding to M-O-M bond | researchgate.net |

Quantum Magnetism and Magnetic Ordering Phenomena in Manganese Molybdenum Tetraoxide

Antiferromagnetic Ground States

Theoretical calculations and experimental observations have established that the various polymorphs of MnMoO₄ exhibit an antiferromagnetic (AFM) ground state. nih.gov This is indicated by negative values of the J coupling constant, a parameter that describes the magnetic exchange interaction between neighboring magnetic ions. nih.gov The transition to a three-dimensional antiferromagnetic order in α-MnMoO₄ occurs at a Néel temperature (Tₙ) of 10.7 K. researchgate.netnih.gov Below this temperature, the magnetic moments of the Mn²⁺ ions align in an antiparallel fashion, leading to a net magnetization of zero in the absence of an external magnetic field. arxiv.org

Magnetic Moment and Coupling Constants (e.g., Ising Model Application)

The magnetic properties of MnMoO₄ are primarily due to the unpaired electrons in the 3d orbitals of the manganese (Mn) atoms. nih.gov The Ising model is a theoretical tool employed to determine the magnetic coupling constant (J) and the magnetic ground state of solid-state materials by evaluating all possible magnetic states. nih.govwikipedia.orgmit.edu

For the α-polymorph of MnMoO₄, the magnetic interactions are analyzed within a tetramer-based model. Inelastic neutron scattering experiments have determined the exchange parameters along the edges and the short diagonal of the (Mn²⁺)₄ rhombus-shaped cluster. These are found to be J = +0.051 meV (ferromagnetic) and J' = -0.019 meV (antiferromagnetic), respectively. researchgate.net The weaker intercluster interactions are antiferromagnetic with a value of J_int = -4.5 x 10⁻³ meV. researchgate.net In the ordered state, the Mn²⁺ spins (s = 5/2) are ferromagnetically aligned within the tetramer, resulting in a large total cluster spin of S = 10. nih.gov

| Interaction | Type | Value (meV) |

|---|---|---|

| Intra-cluster (edges) | Ferromagnetic (J) | +0.051 |

| Intra-cluster (short diagonal) | Antiferromagnetic (J') | -0.019 |

| Inter-cluster | Antiferromagnetic (J_int) | -0.0045 |

Magnetic Excitations and Cluster Analysis (e.g., Inelastic Neutron Scattering)

Inelastic neutron scattering (INS) is a powerful experimental technique used to probe the magnetic excitations in materials. aps.orgllnl.govyoutube.com In the case of α-MnMoO₄, INS studies below 10 K have revealed four distinct peaks in the energy spectrum between 0.5 and 2.0 meV. researchgate.net These peaks are attributed to the magnetic excitations of the (Mn²⁺)₄ rhombus-shaped clusters. researchgate.netresearchgate.net

The magnetic excitation spectrum of α-MnMoO₄ is composed of eight excitation modes that originate from the tetramer and propagate throughout the reciprocal space. nih.gov The analysis of these excitations is performed using a tetramer-based dispersion model, which considers both intra- and inter-cluster exchange interactions described by a Heisenberg-like model. nih.gov This makes α-MnMoO₄ an ideal model system for studying the interplay between these interactions. nih.gov The interactions within the tetramer are treated with an isotropic quantum mechanical model, which leads to an S=10 cluster ground state. researchgate.net The weaker antiferromagnetic inter-cluster interactions are then considered using a molecular-field model below the Néel temperature. researchgate.net

Spin Coupling Mechanisms

The magnetic properties of MnMoO₄ are governed by the spin coupling between the Mn²⁺ ions. This coupling is transmitted through the surrounding oxygen and molybdenum atoms. The Heisenberg exchange interaction is the dominant mechanism, but anisotropic and higher-order interactions also play a role. aps.orgarxiv.org

In many magnetic materials, spin-lattice coupling is a crucial factor. This interaction can lead to phenomena like ferroelectric polarization. aps.org While the specifics of spin-phonon coupling in MnMoO₄ are a complex area of study, it is understood that the arrangement of spins can influence the crystal lattice and vice-versa. The indirect exchange, or superexchange, mediated by the intervening non-magnetic ions is the primary mechanism for the observed magnetic ordering.

Magnetodielectric Effects

The magnetodielectric effect refers to the change in the dielectric properties of a material upon the application of a magnetic field. This coupling between magnetic and electric properties is a hallmark of multiferroic materials. In wolframite-type MnMoO₄, a magnetodielectric effect has been observed. researchgate.net The magnetic properties of sintered samples were found to be strongly dependent on the sintering temperature. researchgate.net Furthermore, a field-cooling hysteresis loop shift was observed in a sample sintered at 600°C, suggesting the presence of a ferromagnetic/antiferromagnetic exchange coupling. researchgate.net This indicates a coupling between the magnetic order and the dielectric response of the material.

Photonic and Optical Spectroscopic Studies of Manganese Molybdenum Tetraoxide

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information about the radiative recombination of photo-excited electron-hole pairs in a material. The emission spectrum can reveal details about the electronic band structure, defect states, and impurities.

While manganese molybdenum tetraoxide has been identified as a material with potential for use in photoluminescence devices, detailed experimental studies on its PL emission spectra are not extensively available in the reviewed literature. mdpi.com The luminescence properties of materials are intrinsically linked to their electronic structure, including the nature of the band gap and the presence of any defect-related energy levels within the band gap. For instance, studies on other manganese-containing oxide nanoparticles have shown the emergence of multi-color photoluminescence, suggesting that manganese-based oxides can exhibit complex and interesting emission properties. Further research focusing on the photoluminescence of different phases and morphologies of MnMoO₄ would be valuable to fully understand its light-emitting capabilities and potential for applications in areas such as solid-state lighting and displays.

Absorption Edge Broadening and Urbach Energy

The absorption edge of a semiconductor is not perfectly sharp and often exhibits an exponential tail into the band gap region. This broadening is described by the Urbach rule, and the characteristic Urbach energy (Eu) provides a measure of the structural and thermal disorder within the material. pradeepresearch.org

The Urbach energy is determined from the exponential dependence of the absorption coefficient (α) on the photon energy (hν) just below the band gap edge, following the empirical relation:

α = α₀ exp(hν / Eu)

where α₀ is a constant. A larger Urbach energy indicates a greater degree of disorder, which can arise from structural imperfections, defects, and thermal fluctuations.

While the concept and methods for calculating Urbach energy are well-established, specific experimental or theoretical values for manganese molybdenum tetraoxide are not readily found in the surveyed literature. rsc.orgpradeepresearch.org The analysis of the Urbach tail is significant as it provides insights into the density of localized states extending into the band gap, which can influence charge carrier trapping and recombination processes, thereby affecting the performance of optoelectronic devices.

Refractive Index and Dielectric Constant Analysis

The refractive index (n) and dielectric constant (ε) are fundamental optical parameters that describe how light propagates through a material and how it responds to an external electric field, respectively. These properties are crucial for the design and modeling of optical and electronic devices.

For manganese molybdenum tetraoxide, a refractive index of 2.11 has been reported in some databases, although the primary source for this experimental value requires further verification. Studies on thin films of materials with similar compositions have indicated that the refractive index can vary depending on the preparation conditions and film characteristics. For example, some mixed metal oxide films containing molybdenum have shown refractive indices in the range of 1.9 to 2.0. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the dielectric properties of the different polymorphs of MnMoO₄. nih.gov These calculations can provide valuable insights into the electronic and ionic contributions to the dielectric constant. The dielectric properties are closely linked to the electronic band structure and the polarizability of the constituent ions. A comprehensive experimental determination of the refractive index and dielectric constant of well-characterized MnMoO₄ crystals and thin films over a range of frequencies would be beneficial for a complete understanding of its optical behavior.

Electrochemical Performance and Device Architectures Incorporating Manganese Molybdenum Tetraoxide

Supercapacitive Behavior

MnMoO₄ exhibits notable pseudocapacitive behavior, which arises from fast and reversible Faradaic reactions at the electrode surface. This characteristic allows for higher specific capacitance and energy density compared to electric double-layer capacitors (EDLCs).

Cyclic voltammetry is a key technique to investigate the pseudocapacitive nature of MnMoO₄. The CV curves of MnMoO₄ electrodes typically display distinct redox peaks, which are characteristic of Faradaic reactions, confirming its pseudocapacitive behavior. rsc.orgresearchgate.net The redox peaks correspond to the reversible oxidation and reduction of manganese ions, often involving the Mn²⁺/Mn³⁺ couple. murdoch.edu.auelectrochemsci.orgresearchgate.net

The shape of the CV curves provides insight into the charge storage mechanism. For instance, the presence of well-defined anodic and cathodic peaks signifies the pseudocapacitive nature of the material. rsc.orgiaea.org In some studies, MnMoO₄ nanoparticles have shown two distinct redox peaks, for example, at approximately 0.44 V and 0.31 V, further confirming their pseudocapacitive properties. rsc.org The peak current in CV measurements is often observed to increase with the scan rate, indicating a good rate capability of the electrode material. acs.org The linear relationship between the peak currents and the square root of the scan rate further confirms that the redox reactions are diffusion-limited Faradaic processes. researchgate.net

The specific capacitance of MnMoO₄ can be calculated from the CV curves. For example, α-MnMoO₄ nanorods have demonstrated a maximum specific capacitance of 998 F/g at a scan rate of 5 mV/s in a H₂SO₄ electrolyte. researchgate.net In another study, MnMoO₄ nanoparticles synthesized via a green approach exhibited a high capacitance of 2115 F g⁻¹ at a current density of 0.8 A g⁻¹. rsc.org Furthermore, phosphorus-doped MnMoO₄ nanosheets have achieved a specific capacitance of 2.112 F cm⁻² (1760 F g⁻¹) at 1 mA cm⁻². mdpi.com

Table 1: Specific Capacitance of MnMoO₄ from CV Analysis

| Material | Synthesis Method | Electrolyte | Specific Capacitance | Scan Rate/Current Density | Reference |

|---|---|---|---|---|---|

| α-MnMoO₄ Nanorods | Sonochemical | 2 M NaOH | 168.32 F g⁻¹ | 0.5 mA cm⁻² | researchgate.net |

| α-MnMoO₄ Nanorods | Sol-gel spin coating | H₂SO₄ | 998 F/g | 5 mV/s | researchgate.net |

| MnMoO₄ Nanoparticles | Green synthesis (hydrothermal) | - | 2115 F g⁻¹ | 0.8 A g⁻¹ | rsc.org |

| P-doped MnMoO₄ Nanosheets | Hydrothermal & gas-solid reaction | - | 2.112 F cm⁻² (1760 F g⁻¹) | 1 mA cm⁻² | mdpi.com |

| α-MnMoO₄ Particles | Precipitation | 2 M NaOH | 200 F/g | 1.6 A/g | murdoch.edu.auresearchgate.net |

Galvanostatic charge-discharge (GCD) studies are crucial for evaluating the practical performance of MnMoO₄ as a supercapacitor electrode. The charge-discharge curves of MnMoO₄ electrodes are typically non-linear, which is a hallmark of pseudocapacitive materials, deviating from the triangular shape seen in EDLCs. acs.org This non-linearity is due to the Faradaic reactions occurring during the charge and discharge processes.

The specific capacitance of MnMoO₄ can be calculated from the discharge time in GCD curves. Various studies have reported a range of specific capacitance values for MnMoO₄ depending on the synthesis method, morphology, and current density. For instance, α-MnMoO₄ nanorods prepared sonochemically showed a specific capacitance of 168.32 F g⁻¹ at a current density of 0.5 mA cm⁻². researchgate.netiaea.org In another work, α-MnMoO₄ particles synthesized by a simple precipitation method exhibited a capacitance of 200 F/g at a discharge current density of 1.6 A/g. murdoch.edu.auresearchgate.net PEG-assisted MnMoO₄ nanorods have demonstrated a high specific capacity of 424 F g⁻¹ at 1 A g⁻¹. electrochemsci.org

The specific capacitance generally decreases as the current density increases. electrochemsci.org This is attributed to the limited diffusion of electrolyte ions into the inner active sites of the electrode material at higher charge-discharge rates. electrochemsci.org Despite this, some MnMoO₄ materials have shown good rate capability. For example, a composite of manganese molybdate (B1676688) and functionalized carbon nanotubes (MMO/C) retained a significant portion of its capacitance at higher current densities. rsc.org

The cycling stability of MnMoO₄ electrodes is also assessed using GCD. Long-term cycling tests have shown good capacitance retention for MnMoO₄-based materials. For example, sonochemically synthesized α-MnMoO₄ nanorods retained about 96% of their initial capacitance after 2000 cycles. researchgate.netiaea.org A symmetric supercapacitor device based on α-MnMoO₄ maintained 91% of its specific capacitance after 1000 cycles. murdoch.edu.auelectrochemsci.orgresearchgate.net

Table 2: Performance of MnMoO₄ Electrodes from GCD Studies

| Material | Synthesis Method | Current Density | Specific Capacitance/Capacity | Cycle Life & Retention | Reference |

|---|---|---|---|---|---|

| α-MnMoO₄ Nanorods | Sonochemical | 0.5 mA cm⁻² | 168.32 F g⁻¹ | 96% after 2000 cycles | researchgate.netiaea.org |

| α-MnMoO₄ Particles | Precipitation | 1.6 A/g | 200 F/g | 91% after 1000 cycles | murdoch.edu.auresearchgate.net |

| PEG-MnMoO₄ Nanorods | Co-precipitation with surfactant | 1 A g⁻¹ | 424 F g⁻¹ | - | electrochemsci.org |

| MMO/C Composite | Mechanical mixing | 1 A g⁻¹ | 571 F g⁻¹ | 85.2% after 2000 cycles | rsc.orgrsc.org |

| P-doped MnMoO₄//AC ASC | Hydrothermal & gas-solid reaction | - | - | 84.5% after 10000 cycles | mdpi.com |

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the charge transfer kinetics and resistive components of MnMoO₄ electrodes. The Nyquist plot obtained from EIS measurements provides valuable information about the internal resistance (Rs), charge transfer resistance (Rct), and ion diffusion behavior (Warburg impedance).

A typical Nyquist plot for a MnMoO₄ electrode consists of a semicircle in the high-frequency region and a straight line in the low-frequency region. The intercept of the semicircle with the real axis (Z') at high frequencies represents the equivalent series resistance (Rs), which includes the ionic resistance of the electrolyte, the intrinsic resistance of the active material, and the contact resistance at the active material/current collector interface. acs.org The diameter of the semicircle corresponds to the charge transfer resistance (Rct), which is related to the kinetics of the Faradaic reactions at the electrode-electrolyte interface. electrochemsci.orgacs.org A smaller semicircle indicates a lower Rct and faster charge transfer kinetics. acs.org

Studies have shown that MnMoO₄-based materials can exhibit low Rct values. For instance, MnMoO₄ nanoparticles synthesized via a green approach showed a low charge transfer resistance of 0.21 ohm, indicating good charge transport. rsc.org A NiₓB/MnMoO₄ heterostructure electrode exhibited an even lower Rct of 1.19 Ω. acs.org The straight line in the low-frequency region, known as the Warburg impedance, is associated with the diffusion of electrolyte ions into the electrode material. A more vertical line suggests more ideal capacitive behavior and lower diffusion resistance. acs.org

The EIS results corroborate the findings from CV and GCD studies, confirming that the capacitance of MnMoO₄ is primarily due to fast surface redox reactions (pseudocapacitance). electrochemsci.org The low resistance values observed in EIS analysis for many MnMoO₄-based electrodes highlight their potential for high-performance supercapacitor applications. rsc.orgacs.org

Electrocatalytic Applications

Manganese molybdenum tetraoxide (MnMoO₄) is also emerging as a promising electrocatalyst for various reactions, including the oxygen evolution reaction (OER). researchgate.netrsc.orgbgu.ac.il Its catalytic activity is often attributed to the synergistic effects between the manganese and molybdenum centers and its ability to undergo surface reconstruction to form highly active phases. rsc.orgbgu.ac.il

The oxygen evolution reaction is a critical process in water splitting for hydrogen production and in metal-air batteries. MnMoO₄ has been investigated as a cost-effective and efficient electrocatalyst for the OER in alkaline media. researchgate.netrsc.orgbgu.ac.il

Studies have shown that MnMoO₄ can act as a pre-catalyst that undergoes transformation into a more active species during the OER. rsc.orgbgu.ac.il For example, MnMoO₄ microrods have been observed to transform into a mixed-phase α/δ-MnO₂ species, which is highly reactive towards the OER. rsc.org This electrochemically derived MnO₂ phase can deliver a stable current density at a relatively low overpotential. rsc.orgbgu.ac.il The improved OER activity is attributed to the fast electro-kinetics on the surface of the transformed catalyst. rsc.orgbgu.ac.il

The performance of MnMoO₄ as an OER electrocatalyst is often evaluated by parameters such as the overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²), the Tafel slope, and the exchange current density. A low Tafel slope indicates favorable reaction kinetics. Temperature-dependent studies have provided insights into the reaction mechanism, suggesting a unimolecular reaction order for hydroxide (B78521) ions and a low activation barrier for the OER on the transformed MnO₂ surface. rsc.orgbgu.ac.il

Understanding the evolution of the catalyst's active phase and the reaction pathway during the OER is crucial for designing more efficient electrocatalysts. In-situ and ex-situ characterization techniques have been employed to track the transformations of MnMoO₄ during electrocatalysis. researchgate.netrsc.orgbgu.ac.il

In-situ spectroscopic and ex-situ microscopic studies have revealed a pH-dependent dissolution of [MoO₄]²⁻ from the MnMoO₄ structure, leading to the formation of α-MnO₂. rsc.orgbgu.ac.il This is followed by a potential-driven anodic transformation into δ-MnO₂. rsc.orgbgu.ac.il Quasi-in situ Raman analysis has been used to study this sequential transformation and identify the intermediates formed. rsc.org These studies have confirmed that the catalytically active phase is an electrochemically derived MnO₂ species. rsc.orgbgu.ac.il

Density Functional Theory (DFT) calculations have been used to complement experimental findings and provide a deeper understanding of the OER mechanism at the molecular level. rsc.orgbgu.ac.il DFT studies on the surface of the derived δ-MnO₂ have suggested that the dissociation of the *O–H bond to form an *O intermediate is the rate-limiting step in the OER. rsc.orgbgu.ac.il These in-situ and theoretical investigations are instrumental in unraveling the complex reaction mechanisms and guiding the development of robust and highly active Mn-based OER electrocatalysts. researchgate.netrsc.orgbgu.ac.il

Oxygen Evolution Reaction (OER) Electrocatalysis

Electro-kinetics and Activation Barriers

The electro-kinetics of processes involving manganese molybdenum tetraoxide (MnMoO₄) are fundamental to understanding its performance in catalytic applications. Research into the Oxygen Evolution Reaction (OER) using an MnMoO₄ precatalyst reveals insights into its kinetic behavior. In situ and ex situ studies show that under alkaline conditions, the MnMoO₄ precatalyst can transform into a more active mixed-phase α/δ-MnO₂ species.

A temperature-dependent study of the OER on this derived active phase determined a low activation barrier of 9.77 kJ mol⁻¹. rsc.org This low barrier, coupled with a high exchange current density (j₀) of 0.095 mA cm⁻², indicates fast electro-kinetics, which contributes to the material's improved OER activity. rsc.org The analysis also determined a unimolecular reaction order for the hydroxide ion ([OH]⁻) and an anodic transfer coefficient (αa) of 0.7. rsc.org Further kinetic insights can be derived from electrochemical impedance spectroscopy (EIS), which has shown that composites of MnMoO₄ with reduced graphene oxide (rGO) exhibit lower charge transfer resistance (15.74 Ω) compared to pure MnMoO₄ (26.52 Ω), facilitating more efficient electrochemical reactions. semanticscholar.orgmdpi.com

Methanol (B129727) and Ethanol (B145695) Oxidation Reactions

Manganese molybdenum tetraoxide has been investigated as a cost-effective catalyst for the electro-oxidation of small organic molecules, particularly for methanol (Methanol Oxidation Reaction, MOR) and ethanol (Ethanol Oxidation Reaction, EOR) in alkaline environments. These reactions are crucial for the development of direct alcohol fuel cells.

Research demonstrates that MnMoO₄, particularly when combined with a conductive support like reduced graphene oxide (rGO), shows significant catalytic activity. The rGO composite enhances performance by increasing the active surface area and improving electrical conductivity. rsc.orgsemanticscholar.orgmdpi.com In an alkaline medium, the MnMoO₄-rGO nanocatalyst has achieved an oxidation current density of 60.59 mA/cm² at a peak potential of 0.62 V for the MOR. For the EOR, it registered a current density of 25.39 mA/cm² at a peak potential of 0.67 V (at a scan rate of 40 mV/s). semanticscholar.orgmdpi.com These composites also exhibit good stability, retaining 91.7% of their initial activity in MOR and 88.6% in EOR after 6 hours of continuous operation. semanticscholar.orgmdpi.com The enhanced current density in the composite material compared to bare MnMoO₄ highlights the synergistic effect that facilitates the oxidation of these alcohols. semanticscholar.org

| Reaction | Parameter | Value |

|---|---|---|

| Methanol Oxidation (MOR) | Oxidation Current Density (at 40 mV/s) | 60.59 mA/cm² |

| Peak Potential | 0.62 V | |

| Stability (after 6h) | 91.7% | |

| Ethanol Oxidation (EOR) | Oxidation Current Density (at 40 mV/s) | 25.39 mA/cm² |

| Peak Potential | 0.67 V | |

| Stability (after 6h) | 88.6% |

Battery Electrode Material Research

Manganese molybdenum tetraoxide is a subject of significant research interest as a promising electrode material, particularly as an anode, in next-generation battery technologies. nih.govmdpi.com Its potential stems from its high theoretical specific capacity compared to conventional graphite (B72142) anodes. mdpi.comnih.gov

Lithium-Ion Battery Anode Materials

In the field of lithium-ion batteries (LIBs), MnMoO₄ has been extensively studied as a high-capacity anode material. nih.gov It operates via a conversion reaction mechanism, where the material undergoes a transformation to an amorphous phase during the initial lithium insertion/removal cycles. nih.gov The reversible capacity of MnMoO₄ can be substantial, with initial values reported around 1000 Ah/kg. nih.gov

To enhance its electrochemical properties, particularly its cyclability and rate capability, MnMoO₄ is often composited with carbonaceous materials. A carbon coating can buffer the significant volume changes that occur during lithiation and delithiation and improve the material's poor electronic conductivity. nih.gov For instance, MnMoO₄/C nanocauliflowers have demonstrated boosted discharge specific capacities of 994 mAh g⁻¹ at a current density of 0.1 A g⁻¹ and maintained 487 mAh g⁻¹ at a higher rate of 2.0 A g⁻¹. nih.gov Similarly, MnWO₄@C nanorods (a related tungstate) show excellent capacity retention, with a capacity of 718 mAh g⁻¹ at 1000 mA g⁻¹ after 400 cycles when used with an electrolyte additive. rsc.org

| Material | Current Density | Specific Capacity | Cycling Performance | Reference |

|---|---|---|---|---|

| MnMoO₄/C Nanocauliflowers | 0.1 A g⁻¹ | 994 mAh g⁻¹ | - | nih.gov |

| 2.0 A g⁻¹ | 487 mAh g⁻¹ | - | ||

| Bare MnWO₄ | 200 mA g⁻¹ | 340 mAh g⁻¹ | 60% retention after 100 cycles | rsc.org |

| MnWO₄@C | 200 mA g⁻¹ | 795 mAh g⁻¹ | Maintained after 100 cycles | |

| MnWO₄@C with FEC additive | 1000 mA g⁻¹ | 718 mAh g⁻¹ | Maintained after 400 cycles | rsc.org |

Electrochemical Sensing Applications

The unique electrocatalytic properties of manganese molybdenum tetraoxide make it a suitable candidate for the fabrication of sensitive and selective electrochemical sensors. When hybridized with other functional materials, such as 2D MXene, MnMoO₄ can form a high-performing sensing platform.

A sensor fabricated using one-dimensional (1D) MnMoO₄ nanofibers coupled with 2D MXene on a glassy carbon electrode (GCE) has shown high electrocatalytic activity towards the oxidation of dihydroxybenzene isomers, namely hydroquinone (B1673460) (HQ) and catechol (CC). researchgate.net The synergistic effect between the MnMoO₄ and MXene components facilitates signal amplification. This hybrid sensor demonstrated distinguished and simultaneous detection of HQ and CC with oxidation potentials of 0.102 V and 0.203 V, respectively. researchgate.net The sensor exhibited a wide linear response range and impressively low detection limits, highlighting its potential for practical analysis in applications like wastewater monitoring. researchgate.net

| Analyte | Parameter | Value |

|---|---|---|

| Hydroquinone (HQ) | Oxidation Potential | 0.102 V |

| Linear Response Range | 5 nM to 65 nM | |

| Limit of Detection (LOD) | 0.26 nM | |

| Catechol (CC) | Oxidation Potential | 0.203 V |

| Linear Response Range | 5 nM to 65 nM | |

| Limit of Detection (LOD) | 0.30 nM |

Heterogeneous Catalysis and Reaction Mechanisms of Manganese Molybdenum Tetraoxide

Photocatalytic Activity

Manganese molybdenum tetraoxide exhibits notable photocatalytic capabilities, enabling it to drive various chemical reactions using light as an energy source. This activity is rooted in its semiconductor properties, which allow it to absorb photons and generate electron-hole pairs, initiating a cascade of redox reactions on its surface.

Degradation of Organic Contaminants (e.g., Methylene (B1212753) Blue)

MnMoO₄ has demonstrated effectiveness in the photocatalytic degradation of organic pollutants, such as methylene blue (MB), a common dye found in industrial wastewater. When irradiated with light, MnMoO₄ generates reactive oxygen species (ROS) that break down the complex organic structure of MB into simpler, less harmful compounds. The efficiency of this degradation process is a key metric of its photocatalytic performance. For instance, manganese-based metal-organic frameworks have shown potential in the degradation of methylene blue under visible light. mdpi.com The process generally involves the adsorption of the organic pollutant onto the catalyst surface, followed by its degradation by the photogenerated ROS. mdpi.comkashanu.ac.ir

| Catalyst System | Pollutant | Degradation Efficiency | Light Source | Reference |

| MnFe₂O₄/BGA | Rhodamine B | High (3x > BGA, 7x > MnFe₂O₄) | Visible Light | mdpi.com |

| MFe₂O₄ (M=Ni) | Methylene Blue | 89% within 1 min | UV-C | nih.gov |

| CdMoO₄ | Methylene Blue | High | UV Light | kashanu.ac.ir |

| This table presents data on the photocatalytic degradation of various organic pollutants by manganese-containing and molybdate-based catalysts. |

| Catalyst | Application | Key Finding | Reference |

| γ-MnO₂ | Water Splitting (OER) | Stable in acidic conditions, a low-cost alternative to iridium oxide. | riken.jp |

| Mo-coated Pt/SrTiO₃ | Water Splitting | Mo coating prevents the back reaction, doubling H₂ production over 24h. | greencarcongress.com |

| This table highlights key findings in the use of manganese and molybdenum-based catalysts for water splitting. |

Carbon Dioxide (CO₂) Reduction

The conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable fuels and chemicals is another significant application of photocatalysis. MnMoO₄-based materials are being explored for the photocatalytic reduction of CO₂. osti.gov In this process, photogenerated electrons on the catalyst's surface reduce CO₂ into products such as carbon monoxide (CO), methane (B114726) (CH₄), or methanol (B129727) (CH₃OH). researchgate.net The selectivity and efficiency of this conversion depend on the catalyst's properties and the reaction conditions. Manganese-based catalysts, in general, have shown high activity and Faradaic efficiency for the electrocatalytic reduction of CO₂ to CO. nih.govnih.gov

Proposed Photocatalytic Mechanisms (e.g., Charge Separation and Transfer)

The photocatalytic activity of MnMoO₄ is fundamentally governed by the generation, separation, and transfer of charge carriers (electrons and holes). mdpi.com When MnMoO₄ absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band (VB) to the conduction band (CB), leaving holes in the VB. mdpi.com

Redox Catalysis (e.g., Water Oxidation, Sulfide Oxygenation)

Beyond photocatalysis, manganese molybdenum tetraoxide and related materials exhibit significant activity in various redox reactions, leveraging the variable oxidation states of both manganese and molybdenum.

Manganese oxides are known to be effective catalysts for water oxidation, a crucial half-reaction in both natural and artificial photosynthesis. mdpi.com The catalytic cycle often involves the manganese center cycling through different oxidation states. Similarly, these materials can catalyze the oxygenation of sulfides to sulfoxides and sulfones, an important transformation in organic synthesis. rsc.org

Role of Molybdenum-Doping in Enhancing Catalytic Performance

The introduction of molybdenum into manganese oxide lattices can significantly enhance their catalytic performance in redox reactions. Molybdenum doping can induce structural distortions and create more oxygen vacancies in the manganese oxide framework. nih.gov These structural modifications can promote electron transfer and facilitate the transformation of reactants on the catalyst surface. nih.gov

For instance, molybdenum-doped α-MnO₂ has been shown to be a highly efficient and reusable heterogeneous catalyst for the aerobic oxygenation of various sulfides to their corresponding sulfoxides. rsc.org The doping with high-valent Mo⁶⁺ can lead to the formation of ultrafine nanocrystals, which increases the specific surface area and the number of catalytically active sites. rsc.org

In the context of water oxidation, molybdenum-doped α-Mn₂O₃ has been demonstrated as a highly efficient and economical electrocatalyst. uzh.chacs.org The doping leads to strong distortions in the host lattice and an increase in the average oxidation state of manganese, which significantly promotes the oxygen evolution reaction (OER) activity. uzh.chacs.org Studies have shown a 15-fold improvement in the turnover frequency for water oxidation compared to pure α-Mn₂O₃. acs.org This enhancement is attributed to a higher catalytically active surface area and improved charge transfer properties. uzh.chacs.org The addition of small amounts of molybdenum can also improve the redox behavior and cyclability of manganese oxides for thermochemical energy storage applications. nih.gov

| Catalyst System | Reaction | Key Enhancement by Mo-doping | Reference |

| Mo-doped α-MnO₂ | Aerobic Sulfide Oxygenation | Increased surface area and active sites. | rsc.org |

| Mo-doped α-Mn₂O₃ | Water Oxidation (OER) | 15-fold improvement in turnover frequency, lower onset potential. | uzh.chacs.org |

| Mn-doped MoO₂ | Electrocatalytic Wet Air Oxidation | Promoted electron transfer and creation of oxygen vacancies. | nih.gov |

| This table details the enhanced catalytic performance of manganese oxides due to molybdenum doping. |

Oxygen Diffusion and Redox Cyclability in Thermochemical Energy Storage

Studies have demonstrated that doping manganese oxide with molybdenum trioxide (MoO₃) leads to the formation of a mixed MnMoO₄ phase, particularly at MoO₃ loadings of 1.5 wt% or higher. mdpi.comresearchgate.net This alteration in the material's composition significantly influences its physical and chemical properties, which are crucial for thermochemical energy storage. One of the key improvements is the development of a well-formed coral-like surface morphology, especially at lower MoO₃ concentrations. mdpi.comnih.gov This specific morphology is believed to be instrumental in facilitating oxygen diffusion during the redox process, a critical step in the charge and discharge cycles of thermochemical storage. mdpi.comresearchgate.net

The redox behavior of Mn₂O₃ is notably altered with the addition of molybdenum. researchgate.netnih.gov The presence of the MnMoO₄ phase contributes to a smoother transition between the reduced and oxidized states, which in turn enhances the oxidation kinetics and redox cyclability. mdpi.comresearchgate.net For instance, Mn-Mo oxide samples with low MoO₃ content (0.6 and 1.5 wt%) have exhibited outstanding cyclability over numerous consecutive reduction-oxidation cycles at high temperatures, ranging from 600 to 1000 °C. mdpi.comnih.gov These materials have demonstrated the potential to achieve absorption efficiencies greater than 90% at concentration capacity values relevant to concentrated solar power plants. mdpi.comnih.gov

The thermal cycling behavior of these mixed oxides shows a marked improvement over pure Mn₂O₃, which tends to have poor re-oxidation rates. nih.gov The Mn-Mo samples, by contrast, maintain stable redox behavior, as indicated by their square reduction and oxidation profiles over multiple cycles. mdpi.com While the addition of molybdenum enhances cyclability and oxidation kinetics, it has been observed that the weight loss of the samples during reduction decreases as the molybdenum content increases. mdpi.comnih.gov

Below is a table summarizing the effects of molybdenum doping on the thermochemical energy storage properties of manganese oxide.

| Property | Observation with Molybdenum Doping | Source(s) |

| Phase Composition | Formation of a mixed MnMoO₄ phase at MoO₃ loadings ≥ 1.5 wt%. | mdpi.comresearchgate.net |

| Morphology | Development of a coral-like surface that facilitates oxygen diffusion. | mdpi.comnih.gov |

| Redox Behavior | Altered redox behavior of Mn₂O₃ with smoother phase transitions. | mdpi.comresearchgate.netnih.gov |

| Oxidation Kinetics | Significantly improved oxidation kinetics. | mdpi.comnih.govnih.gov |

| Redox Cyclability | Outstanding cyclability, with stable performance over 45 cycles at 600-1000 °C for low Mo contents. | mdpi.comresearchgate.netnih.gov |

| Reduction Temperature | No significant increase in the reduction temperature of the solids at low Mo contents. | mdpi.comnih.gov |

Organic Transformation Catalysis

Manganese molybdenum tetraoxide has also emerged as a versatile catalyst in the field of organic synthesis, demonstrating effectiveness in facilitating key chemical transformations. Its unique electronic and structural properties make it a candidate for various catalytic applications, including the synthesis of complex organic molecules.

A notable application of manganese molybdenum tetraoxide is in the synthesis of γ-amino acids, which are important structural motifs in many biologically active compounds and pharmaceuticals. Research has shown that a MnMoO₄ nanocatalyst can effectively catalyze the synthesis of highly functionalized γ-amino acids from carbon dioxide (CO₂), amines, and styrenes. orgchemres.org This process is significant as it utilizes CO₂, a readily available and renewable carbon source, for the construction of valuable chemical products. orgchemres.org

The reaction is promoted by visible light, indicating a photoredox catalytic mechanism. orgchemres.org The MnMoO₄ nanocatalyst, particularly in its nanofiber form with a microsphere morphology, has demonstrated high efficiency. orgchemres.org The fibrous structure of the catalyst is believed to contribute to its high performance by providing a large surface area for the reaction to occur. orgchemres.org Studies have reported that in the presence of 20 mg of the MnMoO₄ nanocatalyst, a reaction yield of 94% can be achieved for the synthesis of γ-amino acids. orgchemres.orgorgchemres.org The reaction does not proceed in the absence of either the catalyst or light, highlighting the essential role of the MnMoO₄ photoredox catalyst. orgchemres.orgorgchemres.org

A plausible mechanism for this transformation involves the initial excitation of an amine by the MnMoO₄ catalyst, leading to the formation of an intermediate radical cation. This is followed by protonation to produce an α-aminoalkyl radical. This radical then attacks the C=C bond of a styrene (B11656) molecule to generate a γ-amino C-benzyl radical. The final steps involve a nucleophilic addition to CO₂ and subsequent protonation to yield the desired γ-amino acid product. orgchemres.org

One of the key advantages of using the MnMoO₄ nanocatalyst is its reusability. It has been demonstrated that the catalyst can be recycled and reused for up to five runs with only a slight reduction in its catalytic performance. orgchemres.orgorgchemres.org This recyclability, coupled with the use of a minimal amount of catalyst, cost-effectiveness, operational simplicity, and high yields, makes this a highly atom-economical and environmentally benign synthetic method. orgchemres.org

The following table summarizes the key findings regarding the use of MnMoO₄ as a catalyst for the synthesis of γ-amino acids.

| Parameter | Finding | Source(s) |

| Catalyst | Manganese molybdenum tetraoxide (MnMoO₄) nanocatalyst. | orgchemres.org |

| Reactants | Carbon dioxide (CO₂), amines, and styrenes. | orgchemres.org |

| Reaction Type | Visible-light-induced photoredox catalysis. | orgchemres.org |

| Catalyst Loading | Effective with as little as 5 mg; 20 mg resulted in a 94% yield. | orgchemres.orgorgchemres.org |

| Catalyst Morphology | Nanofiber with microsphere morphology showed high performance. | orgchemres.org |

| Catalyst Recyclability | Recyclable for up to 5 runs with a slight decrease in performance. | orgchemres.orgorgchemres.org |

| Proposed Mechanism | Involves the formation of an α-aminoalkyl radical and subsequent reaction with styrene and CO₂. | orgchemres.org |

| Advantages | Environmentally friendly, cost-effective, simple operation, fast reaction times, high atom economy, and excellent yields. | orgchemres.org |

Computational and Theoretical Modeling Approaches for Manganese Molybdenum Tetraoxide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the various polymorphs of MnMoO₄, providing a detailed understanding of their structural, electronic, and magnetic properties.

Structural Optimization and Stability Prediction